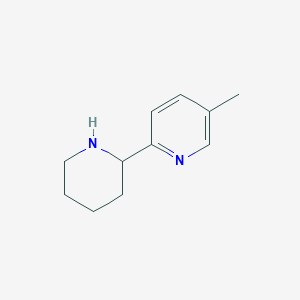

5-Methyl-2-(piperidin-2-yl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

22070-08-2 |

|---|---|

Molecular Formula |

C11H16N2 |

Molecular Weight |

176.26 g/mol |

IUPAC Name |

5-methyl-2-piperidin-2-ylpyridine |

InChI |

InChI=1S/C11H16N2/c1-9-5-6-11(13-8-9)10-4-2-3-7-12-10/h5-6,8,10,12H,2-4,7H2,1H3 |

InChI Key |

UBEYLLAMWPJTMM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=C1)C2CCCCN2 |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 5 Methyl 2 Piperidin 2 Yl Pyridine

Pioneering Approaches to Piperidine (B6355638) Ring Formation

The formation of the piperidine ring in 5-Methyl-2-(piperidin-2-yl)pyridine is a critical step that has been addressed through several innovative synthetic strategies. These approaches can be broadly categorized into the reduction of the pyridine (B92270) ring of a suitable precursor and the construction of the piperidine ring through cyclization reactions.

Catalytic Hydrogenation of Pyridine Precursors

Catalytic hydrogenation is a powerful and widely used method for the synthesis of piperidines from their corresponding pyridine precursors. nih.govrsc.orgnih.gov This transformation involves the addition of hydrogen across the aromatic pyridine ring, leading to the saturated piperidine ring. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivities.

Both homogeneous and heterogeneous catalysts have been successfully employed for the hydrogenation of pyridine derivatives. nih.gov

Heterogeneous Catalysis: A variety of heterogeneous catalysts, including Platinum(IV) oxide (PtO₂), Raney Nickel, Rhodium on carbon (Rh/C), and Palladium on carbon (Pd/C), have been utilized for the complete reduction of pyridines. liv.ac.ukasianpubs.org However, these often require demanding reaction conditions. liv.ac.uk Supported ruthenium nanoparticles have emerged as a convenient and practical option for the diastereoselective cis-hydrogenation of substituted pyridines under milder conditions. rsc.orgrsc.org For instance, a 5% Ru/C catalyst has demonstrated high activity and selectivity for the complete conversion of pyridine to piperidine at 100 °C and 3.0 MPa of H₂ pressure. cjcatal.com Bimetallic catalysts, such as those based on palladium and a base metal like silver or copper, have also shown increased activity in the selective hydrogenation of pyridines. researchgate.net Furthermore, electrocatalytic hydrogenation using a carbon-supported rhodium catalyst has been shown to convert pyridine to piperidine with high current efficiency and yield under ambient conditions. acs.org

Homogeneous Catalysis: Homogeneous catalysts, such as rhodium, iridium, and ruthenium complexes, have also been developed for pyridine hydrogenation. liv.ac.ukrsc.org These catalysts can offer high selectivity under mild conditions. For example, the rhodium complex dimer, [Cp*RhCl₂]₂, promoted by an iodide anion, efficiently catalyzes the transfer hydrogenation of quaternary pyridinium (B92312) salts. liv.ac.ukresearchgate.net Iridium complexes with chiral ligands have been instrumental in the development of asymmetric hydrogenation of N-heteroaromatic compounds. rsc.org Ruthenium complexes are also known to be effective for a variety of chemical transformations, including the hydrogenation of pyridines. acs.orgosti.govbohrium.com

Table 1: Comparison of Catalysts for Pyridine Hydrogenation

| Catalyst | Type | Advantages | Disadvantages |

| Palladium (Pd) | Heterogeneous/Homogeneous | Readily available, effective for many substrates. liv.ac.ukresearchgate.net | Can sometimes lead to dehalogenation in halogenated pyridines. rsc.org |

| Rhodium (Rh) | Heterogeneous/Homogeneous | High activity under mild conditions, good for transfer hydrogenation. rsc.orgliv.ac.ukresearchgate.net | Can be expensive. |

| Ruthenium (Ru) | Heterogeneous/Homogeneous | Excellent for cis-hydrogenation, robust, and reusable. rsc.orgrsc.orgcjcatal.com | Activity can be influenced by electronic factors of the substrate. cjcatal.com |

| Cobalt (Co) | Heterogeneous | Used in bimetallic catalysts. cjcatal.com | Lower activity compared to noble metals. cjcatal.com |

| Nickel (Ni) | Heterogeneous (Raney Ni) | Cost-effective. liv.ac.uk | Often requires harsh reaction conditions. liv.ac.uk |

Achieving chemo- and stereoselectivity is a significant challenge in the hydrogenation of substituted pyridines.

Chemoselectivity: The presence of other reducible functional groups on the pyridine ring requires catalysts that can selectively hydrogenate the pyridine ring while leaving other groups intact. For instance, rhodium oxide has been shown to be a highly active catalyst for the hydrogenation of a variety of unprotected pyridines, tolerating functional groups like alcohols, amines, and carbonyls. rsc.org However, easily reducible groups such as olefins and nitro groups often undergo reduction simultaneously. rsc.org In some cases, the strategic interruption of the hydrogenation process can lead to the formation of other valuable products, such as δ-lactams from oxazolidinone-substituted pyridines in the presence of water. nih.gov

Stereoselectivity: For the synthesis of a specific stereoisomer of this compound, stereoselective hydrogenation is essential. The use of supported ruthenium nanoparticles has been reported to achieve diastereoselective cis-hydrogenation of multi-substituted pyridines. rsc.orgrsc.org The hydrogenation of multisubstituted pyridines often yields the cis piperidine as the major product, which is expected for heterogeneous arene hydrogenation. rsc.org Asymmetric hydrogenation using chiral catalysts, particularly those based on iridium and rhodium, has been a major focus of research to obtain enantioenriched piperidines. rsc.orgdicp.ac.cn

Transfer hydrogenation offers a practical alternative to using high-pressure hydrogen gas, employing a hydrogen donor molecule instead. Formic acid and its azeotropic mixture with triethylamine (B128534) are common hydrogen sources for the rhodium-catalyzed transfer hydrogenation of pyridinium salts. liv.ac.ukresearchgate.net Ethanol has also been utilized as a renewable hydrogen source in iridium-catalyzed transfer hydrogenation of pyridines. rsc.org More recently, ammonia (B1221849) borane (B79455) (H₃N–BH₃) has been employed as a hydrogen source with a ruthenium trichloride (B1173362) precatalyst for the selective reduction of various N-heterocycles, including pyridines. acs.org

Intramolecular Cyclization Protocols

An alternative to the reduction of a pre-formed pyridine ring is the construction of the piperidine ring through intramolecular cyclization.

The intramolecular aza-Michael reaction is a powerful tool for the synthesis of piperidines. nih.govrsc.orgntu.edu.sgresearchgate.net This reaction involves the intramolecular addition of an amine to an activated alkene (a Michael acceptor).

An organocatalytic enantioselective intramolecular aza-Michael reaction has been developed for the synthesis of enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. rsc.orgdocumentsdelivered.com By using a cinchona alkaloid-derived catalyst, such as 9-amino-9-deoxy-epi-hydroquinine, in the presence of an acid co-catalyst, good yields and high levels of enantioselectivity can be achieved. rsc.orgdocumentsdelivered.com The diastereoselectivity of the reaction can often be controlled by adjusting the catalyst and co-catalyst loading. rsc.orgdocumentsdelivered.com Furthermore, biocatalytic approaches using transaminases have been explored to trigger aza-Michael reactions for the enantioselective preparation of 2,6-disubstituted piperidines from prochiral ketoenones. acs.org

Radical Cyclization Pathways

Radical cyclization offers a powerful method for the formation of the piperidine ring. These pathways often involve the generation of a radical species that subsequently undergoes an intramolecular cyclization to form the heterocyclic ring. A notable approach involves the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters to yield substituted piperidines. nih.gov In a potential synthesis of a precursor for this compound, a nitrogen-linked precursor bearing a radical initiator and a suitable acceptor could be designed. For instance, the cyclization of a stabilized radical can produce 2,4,5-trisubstituted piperidines with diastereomeric ratios ranging from 3:2 to 40:1, demonstrating a degree of stereocontrol. nih.gov

The process can be highly stereoselective; for example, the cyclization of a (triethylsilyl)vinyl-stabilized radical can yield the corresponding piperidine radical as a single diastereoisomer. nih.gov This intermediate can then be trapped with a reagent like tributyltin hydride to afford the final piperidine product. nih.gov

Metal-Catalyzed Intramolecular C-N and C-C Bond Formation

Metal catalysis provides efficient routes for the intramolecular formation of C-N and C-C bonds to construct the piperidine scaffold. Copper-catalyzed intramolecular C-H amination of N-fluoride amides has emerged as a significant method for synthesizing piperidines. acs.org This transformation can be achieved using a well-defined precatalyst such as [TpiPr2Cu(NCMe)], where TpiPr represents hydrotris(3,5-diisopropyl-1-pyrazolyl)borate. acs.org The mechanism is distinct from simple Lewis acid catalysis and is specifically dependent on the copper catalyst for the cleavage of the N-F and C-H bonds. acs.org

The following table summarizes key aspects of a representative metal-catalyzed cyclization:

Table 1: Copper-Catalyzed Intramolecular C-H Amination for Piperidine Synthesis| Feature | Description | Source |

|---|---|---|

| Reaction Type | Intramolecular C–H Amination | acs.org |

| Substrate | N-fluoride amides | acs.org |

| Catalyst System | [TpxCuL] complexes (e.g., [TpiPr2Cu(NCMe)]) | acs.org |

| Bond Formed | C-N Bond | acs.org |

| Significance | Applicable to piperidine synthesis, whereas many systems only form pyrrolidines. | acs.org |

This method avoids the need for pre-functionalized starting materials, directly converting a C-H bond into a C-N bond to complete the heterocyclic ring.

Biocatalytic Transformations and Modular Synthesis Concepts

Recent advances have integrated biocatalysis into modular synthetic strategies for piperidines, streamlining multi-step processes. A novel two-stage process combines the precision of enzymes with the efficiency of modern catalysis. news-medical.net

The first step employs biocatalytic carbon-hydrogen (C-H) oxidation, where an enzyme selectively installs a hydroxyl group at a specific position on a piperidine precursor. news-medical.net This is followed by a second step involving radical cross-coupling, which can be achieved with nickel electrocatalysis, to form new carbon-carbon bonds. news-medical.net This modular approach significantly reduces the number of synthetic steps required to produce high-value piperidines, cutting down processes that traditionally took 7-17 steps to a more efficient 2-5 steps. news-medical.net This strategy provides a powerful tool for accessing molecules that were previously considered difficult or too costly to synthesize. news-medical.net

Multi-component Cascade Reactions for Piperidine Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. The assembly of the piperidine scaffold can be achieved through such reactions. For instance, a pseudo five-component reaction involving aromatic aldehydes, anilines, and alkyl acetoacetates can yield substituted piperidines under reflux conditions in ethanol, often catalyzed by an ionic liquid. researchgate.net These MCRs offer several advantages, including high yields, simplified work-up procedures, and shorter reaction times under mild conditions. researchgate.net

Another MCR approach for assembling a 2-substituted piperidine involves the sequential formation of four new chemical bonds, which successfully installs the stereogenic center at the C-2 position with high diastereocontrol. nih.gov Cascade reactions, which involve a sequence of intramolecular transformations, can also be designed to rapidly build molecular complexity. For example, cascade reactions between N-tosylhydrazones and alkynylpyridines can lead to complex heterocyclic systems, demonstrating the power of these reactions in generating molecular diversity from simple starting materials. nih.gov

Strategies for Integration of the 5-Methylpyridine Substructure

The attachment of the 5-methylpyridine moiety to the pre-formed piperidine ring is a critical step that can be accomplished through various advanced synthetic methods.

Advanced Coupling Reactions (e.g., Radical Cross-Coupling, Suzuki-Miyaura)

Cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The modular strategy combining biocatalytic oxidation with radical cross-coupling is particularly relevant here. news-medical.net After functionalizing the piperidine ring, a radical cross-coupling reaction, potentially using nickel electrocatalysis, can be employed to connect it with a suitable 5-methylpyridine derivative. This approach efficiently forms the crucial C-C bond between the two heterocyclic rings without requiring protective groups. news-medical.net

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide or pseudohalide, is another powerful and widely used method. nih.gov In this context, a 2-halopiperidine derivative could be coupled with 5-methylpyridine-2-boronic acid, or conversely, a piperidine-2-boronic acid derivative could be coupled with a 2-halo-5-methylpyridine to forge the desired bond.

Functionalization and Derivatization of Pyridine Rings

The functionalization of pyridine rings is essential for introducing the required methyl group and for creating a reactive site for coupling. Late-stage functionalization (LSF) techniques are particularly valuable for modifying complex molecules. researchgate.net One powerful method involves a two-step process of C-H fluorination followed by nucleophilic aromatic substitution (SNAr). nih.govacs.org This approach allows for the functionalization of pyridines at the position alpha to the nitrogen. nih.govberkeley.edu A pyridine ring can be selectively fluorinated at the 2-position, and this fluoride (B91410) can then be displaced by a variety of nucleophiles under mild conditions, including the pre-formed piperidine ring acting as a nitrogen nucleophile. acs.org

Metal-free methods have also been developed for the site-selective C-N bond formation in polyhalogenated pyridines. rsc.org These reactions can show high selectivity, for instance, by reacting preferentially at a fluorine-bearing position on the pyridine ring with an amine nucleophile. rsc.org This allows for the direct coupling of a piperidine to a pre-halogenated 5-methylpyridine. The functionalization of pyridine N-oxides provides another route, where activation of the N-oxide allows for the introduction of various functional groups. acs.org These diverse derivatization strategies provide a flexible toolkit for the synthesis of this compound and its analogues.

Chiral Synthesis and Resolution Techniques

The creation of the chiral center at the C2 position of the piperidine ring in this compound necessitates the use of advanced stereocontrolled synthetic methods. These approaches can be broadly categorized into asymmetric catalysis, diastereoselective synthesis, and the resolution of racemic mixtures.

Asymmetric catalysis offers an efficient route to chiral piperidines by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Organocatalysis has emerged as a powerful tool in this regard.

One notable organocatalytic approach involves the domino Michael addition/aminalization process. acs.org This method utilizes a chiral prolinol-derived catalyst to construct the piperidine ring with the simultaneous formation of multiple stereocenters with high enantioselectivity. While not directly applied to this compound, this strategy demonstrates the potential for synthesizing polysubstituted piperidines from acyclic precursors.

A biomimetic approach using proline as an organocatalyst has been successfully employed for the asymmetric synthesis of 2-substituted piperidine alkaloids. nih.govacs.org This method mimics the biosynthetic pathway and can deliver the desired products in high enantiomeric excess (ee). The reaction of Δ¹-piperideine with various nucleophiles, catalyzed by proline, proceeds with excellent stereocontrol. acs.org The use of specific solvents like benzonitrile (B105546) or acetonitrile (B52724) is crucial to prevent racemization of the product. nih.gov

| Catalyst | Nucleophile | Solvent | Yield (%) | ee (%) |

| Proline | Acetone | Benzonitrile | Moderate | >95 |

| Proline | Cyclohexanone | Benzonitrile | Moderate | >95 |

| Data derived from studies on analogous 2-substituted piperidines. |

Another powerful strategy is the rhodium-catalyzed asymmetric reductive Heck reaction of pyridine derivatives with boronic acids. snnu.edu.cn This method allows for the enantioselective introduction of a substituent at the 3-position of the piperidine ring, which could be adapted for the synthesis of precursors to 2,5-disubstituted piperidines.

Diastereoselective synthesis relies on the use of a chiral auxiliary or a pre-existing stereocenter to control the formation of a new stereocenter. This approach often involves the reduction of a prochiral intermediate or the diastereoselective alkylation of a chiral enamine.

A relevant example is the diastereoselective reduction of a tetrasubstituted exocyclic double bond in a piperidine β-enamino ester. clockss.org This method has been used to synthesize methyl (2S,2'R)-2-piperidin-2-ylpropanoate, a compound structurally similar to the target molecule. The stereochemical outcome is dictated by the existing chiral center on the piperidine nitrogen, which directs the approach of the reducing agent.

The use of chiral auxiliaries, such as N-tert-butanesulfinamide, is a well-established method for the asymmetric synthesis of amines and their derivatives, including piperidines. osi.lvresearchgate.net The chiral sulfinamide is condensed with a suitable ketone or aldehyde precursor to form a sulfinylimine, which then undergoes a diastereoselective nucleophilic addition or reduction. The auxiliary can be subsequently removed under mild acidic conditions to yield the desired chiral amine. For instance, the reaction of a pyridine-2-carboxaldehyde-derived sulfinylimine with a methyl nucleophile can proceed with high diastereoselectivity, providing a direct route to the chiral piperidine precursor. youtube.com

| Chiral Auxiliary | Reaction Type | Diastereomeric Ratio (dr) |

| (R)-tert-Butanesulfinamide | Nucleophilic Addition | >95:5 |

| (S)-Phenylglycinol | Strecker Reaction | - |

| General applicability of chiral auxiliaries in piperidine synthesis. |

Resolution techniques are employed to separate a racemic mixture of enantiomers. This can be achieved through either enzymatic or chemical methods.

Enzymatic kinetic resolution is a highly effective method for obtaining enantiomerically pure compounds. This technique utilizes the stereoselectivity of enzymes, typically lipases, to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the acylated and unacylated forms. nih.govacs.org In a study on piperidine atropisomers, which share structural similarities with this compound, the lipase (B570770) Toyobo LIP-300 was used to selectively acylate the (+)-enantiomer with trifluoroethyl isobutyrate. nih.gov The resulting isobutyramide (B147143) could be easily separated from the unreacted (-)-enantiomer. The resolved amide can then be hydrolyzed to afford the desired enantiomer in high enantiomeric excess. nih.govacs.org

| Enzyme | Acylating Agent | Outcome |

| Toyobo LIP-300 | Trifluoroethyl isobutyrate | Selective acylation of the (+)-enantiomer |

| Candida antarctica Lipase B (CALB) | Various | High enantioselectivity in acylation of amines |

| Enzymatic resolution of piperidine derivatives. |

Chemical resolution often involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by crystallization. Once separated, the individual diastereomers can be treated with a base to liberate the pure enantiomers of the amine.

Advanced Chemical Reactivity and Derivatization Strategies

Reactivity Profiles of the Piperidine (B6355638) Moiety

The piperidine ring is a key component in the design of many pharmaceutical agents due to its ability to influence pharmacokinetic properties. researchgate.net Its secondary amine and carbon backbone are prime targets for functionalization.

The carbon atoms of the piperidine ring can be rendered susceptible to nucleophilic attack by introducing a good leaving group. While the hydroxyl group (-OH) itself is a poor leaving group, it can be converted into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs), which are excellent leaving groups. masterorganicchemistry.com This conversion is typically achieved by reacting an alcohol precursor with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine (B92270). masterorganicchemistry.comlibretexts.org The stereochemistry at the carbon atom is retained during the formation of the tosylate. libretexts.org

Once formed, the alkyl tosylate can readily undergo SN2 substitution reactions with a variety of nucleophiles. masterorganicchemistry.comlibretexts.org For instance, the conversion of a hydroxyl group on the piperidine ring to a mesylate allows for subsequent nucleophilic substitution by amines to form new C-N bonds. In one example, a piperidine-derived primary alcohol was converted to a mesylate, which was then reacted with benzylamine (B48309) to yield the corresponding secondary amine. nih.gov This strategy highlights how the piperidine skeleton can be elaborated through the activation of a hydroxyl group into a superior leaving group for nucleophilic displacement.

Table 1: Common Leaving Groups in Nucleophilic Substitution

| Leaving Group | Abbreviation | Chemical Formula | Characteristics |

|---|---|---|---|

| Tosylate | OTs | ⁻OSO₂C₆H₄CH₃ | Excellent leaving group, stable anion. masterorganicchemistry.com |

| Mesylate | OMs | ⁻OSO₂CH₃ | Excellent leaving group, less bulky than tosylate. masterorganicchemistry.com |

| Halides (I⁻, Br⁻, Cl⁻) | X | I⁻, Br⁻, Cl⁻ | Good leaving groups, reactivity I > Br > Cl. |

The secondary amine of the piperidine moiety is a highly reactive nucleophilic center and a site for extensive functionalization. Direct modification, or N-functionalization, can introduce a wide range of substituents, altering the compound's steric and electronic properties.

However, in multi-step syntheses, the reactivity of the piperidine nitrogen often necessitates the use of protecting groups to prevent unwanted side reactions. wikipedia.org The choice of protecting group is critical as it can influence the reactivity and selectivity of reactions at other positions of the molecule. nih.gov

Commonly used nitrogen protecting groups include the tert-Butoxycarbonyl (Boc), Carbobenzyloxy (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups. wikipedia.org The selection of a specific group depends on its stability under various reaction conditions and the ease of its subsequent removal (deprotection). wikipedia.org For example, the Boc group is stable to many reaction conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid), while the Fmoc group is notably labile to basic conditions, such as treatment with piperidine. wikipedia.org

Research has shown that the nature of the N-protecting group can direct the regioselectivity of C-H functionalization on the piperidine ring. In rhodium-catalyzed reactions, an N-Boc-piperidine favored functionalization at the C2 position, whereas other protecting groups could be used to direct functionalization to different positions. nih.gov This demonstrates that protecting groups are not merely passive shields but can be active participants in directing synthetic strategy. nih.gov

Table 2: Selected Nitrogen Protecting Groups for Piperidines

| Protecting Group | Abbreviation | Structure | Deprotection Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | -C(O)OC(CH₃)₃ | Strong acid (e.g., HCl, CF₃COOH). wikipedia.org |

| Carbobenzyloxy | Cbz | -C(O)OCH₂C₆H₅ | Hydrogenolysis (H₂, Pd/C). wikipedia.org |

| Tosyl | Ts | -SO₂C₆H₄CH₃ | Strong reducing agents or harsh acidic conditions. nih.gov |

Reactivity Profiles of the 5-Methylpyridine Moiety

The 5-methylpyridine ring possesses its own distinct reactivity, governed by the electron-withdrawing nature of the pyridine nitrogen and the electron-donating effect of the methyl group.

Pyridine itself is generally resistant to electrophilic aromatic substitution (EAS) due to the electronegativity of the nitrogen atom, which deactivates the ring system. youtube.comyoutube.com When EAS does occur, it preferentially takes place at the 3-position (meta-position) to avoid the formation of a destabilized intermediate with a positive charge on the nitrogen atom. youtube.comyoutube.com

In 5-Methyl-2-(piperidin-2-yl)pyridine, the pyridine ring is substituted with two groups: the deactivating 2-piperidinyl group and the activating 5-methyl group. The piperidinyl group, being an alkylamino-type substituent, is typically an activating ortho-, para-director in benzene (B151609) rings. However, in the acidic conditions often used for EAS, the piperidine nitrogen would be protonated, becoming a strongly deactivating, meta-directing group. The methyl group is an activating, ortho-, para-director. youtube.com

The outcome of an EAS reaction on this substrate would depend on the interplay of these electronic effects. The deactivating pyridine nitrogen and the protonated piperidinyl group direct incoming electrophiles away from the 2, 4, and 6 positions. The activating methyl group directs towards positions 2, 4, and 6. The most likely positions for substitution are C3 and C4. Nitration of pyridines with electron-donating groups has been shown to proceed more readily than on unsubstituted pyridine. youtube.com For example, the presence of methyl groups can significantly lower the temperature required for nitration. youtube.com

The methyl group at the C5 position serves as a synthetic handle for further derivatization. A common transformation is free-radical halogenation at the benzylic position. This reaction is typically initiated by UV light or a radical initiator and can replace one or more of the hydrogen atoms of the methyl group with a halogen, such as chlorine or bromine. libretexts.org For example, reacting a methyl-substituted pyridine with chlorine gas in the presence of UV light can lead to (chloromethyl)pyridine, (dichloromethyl)pyridine, or (trichloromethyl)benzene derivatives. libretexts.org

Similarly, the side-chain of 3-methylpyridine (B133936) can be fluorinated or chlorofluorinated under specific conditions. google.com The resulting halomethylpyridine derivatives are valuable intermediates. The halogen atom can be displaced by various nucleophiles or used in cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to form new carbon-carbon or carbon-heteroatom bonds, significantly expanding the molecular complexity.

Exploration of Intramolecular Cyclization in Derivatization

Intramolecular cyclization reactions are powerful tools for constructing complex, polycyclic molecular architectures from simpler acyclic or monocyclic precursors. researchgate.net For derivatives of this compound, this strategy could be employed to create rigid, conformationally constrained analogues by linking the piperidine and pyridine moieties.

Comprehensive Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (1H, 13C, 2D-NMR)

No experimental 1H, 13C, or 2D-NMR spectra for 5-Methyl-2-(piperidin-2-yl)pyridine are available in the reviewed literature. However, predicted 1H NMR data for a complex molecule containing a piperidin-2-yl moiety has been noted, suggesting the types of signals that might be expected. For reference, the analysis of related, but distinct, compounds provides insight into the expected chemical shifts. For example, in various 2-substituted pyridine (B92270) derivatives, the proton at the C6 position typically appears as a doublet in the downfield region around 8.7 ppm. rsc.org The methyl group on the pyridine ring would likely appear as a singlet around 2.4 ppm, a characteristic shift for methylpyridines. rsc.org The piperidine (B6355638) ring protons would present a complex series of multiplets in the aliphatic region of the spectrum. The structural elucidation of novel pyridine derivatives is routinely accomplished using a combination of 1D and 2D NMR techniques, including COSY, HSQC, and HMBC experiments, to unequivocally assign proton and carbon signals. rsc.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Specific experimental Infrared (IR) and Raman spectra for this compound could not be found. Analysis of related structures allows for a general prediction of the expected vibrational modes. For instance, the FTIR spectrum of 2-amino-5-methylpyridine (B29535) shows characteristic N-H stretching vibrations. researchgate.net For piperidinium-containing compounds, C-H aliphatic stretching bands are typically observed in the 2950 cm⁻¹ region. researchgate.net The pyridine ring itself would exhibit a series of characteristic skeletal vibrations. A full analysis would require experimental data to assign specific frequencies to the stretching and bending modes of the C-H, C-N, and C-C bonds within the molecule.

Mass Spectrometry Techniques (ESI-MS, HRMS) for Molecular Weight and Fragmentation Pattern Confirmation

Experimental mass spectrometry data, including ESI-MS or HRMS, for this compound is not available in the public domain. However, predicted mass-to-charge ratios for a related regioisomer, 5-methyl-2-(piperidin-4-yl)pyridine, have been calculated, suggesting an expected [M+H]⁺ ion at m/z 177.13863. unisi.it The fragmentation of piperidine-containing compounds is complex. Studies on piperazine (B1678402) derivatives, which share a similar six-membered nitrogen-containing ring, show that a primary fragmentation pathway involves the cleavage of the ring structure. researchgate.net For fentanyl-related compounds containing a piperidine ring, fragmentation is often directed by the substituents attached to the ring and the piperidine nitrogen. wvu.edu A detailed fragmentation pattern for this compound would need to be established through experimental analysis.

X-ray Crystallography for Absolute Configuration and Solid-State Structural Analysis

A crystal structure for this compound has not been reported. However, the crystal structures of related compounds have been successfully determined, indicating that this technique is applicable for such molecules. For example, the crystal structure of 5-Methyl-2-pyridone has been elucidated, revealing its solid-state conformation and intermolecular interactions. researchgate.net Furthermore, a more complex derivative of anabasine, which contains the fundamental 2-(piperidin-2-yl)pyridine (B97662) scaffold, was successfully characterized by X-ray structure analysis, confirming the chair conformation of the piperidine ring and the relative orientation of the pyridine substituent. researchgate.net Such an analysis for this compound would be necessary to definitively determine its absolute configuration, bond lengths, bond angles, and solid-state packing.

Analysis of Diastereomeric and Regioisomeric Purity

The compound this compound possesses a chiral center at the C2 position of the piperidine ring, meaning it can exist as a pair of enantiomers, (R) and (S). The existence of a CAS number for the (R)-enantiomer (1213905-79-3) confirms that at least one specific stereoisomer has been isolated or is commercially available. bldpharm.comchemsrc.com The synthesis of a single enantiomer or the separation of a racemic mixture would require methods for chiral resolution, such as the formation of diastereomeric salts with a chiral acid, followed by fractional crystallization, or chiral chromatography. google.com

Regioisomeric purity concerns the correct placement of the substituents on the pyridine ring. For this compound, the key regioisomer would be, for example, 3-Methyl-2-(piperidin-2-yl)pyridine or 4-Methyl-2-(piperidin-2-yl)pyridine. The synthesis of this compound would need to be regioselective to avoid the formation of these other isomers. Analytical techniques such as NMR spectroscopy and gas or liquid chromatography would be essential to confirm the regioisomeric purity of a synthesized sample.

Computational Chemistry and Theoretical Modeling of 5 Methyl 2 Piperidin 2 Yl Pyridine

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of 5-Methyl-2-(piperidin-2-yl)pyridine. These methods provide a detailed picture of the molecule's electronic landscape. The optimization of the molecular geometry is a critical first step, often performed using methods like B3LYP with a suitable basis set such as 6-311++G(d,p) to accurately predict bond lengths and angles. jksus.org

Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.comirjweb.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the nitrogen atom of the piperidine (B6355638) ring, which are the most probable sites for electrophilic attack. Conversely, the LUMO is likely distributed over the pyridine ring, indicating the regions susceptible to nucleophilic attack. The energy of these orbitals and their gap can be calculated using DFT methods. nih.gov A smaller HOMO-LUMO gap would suggest that the molecule is more polarizable and has higher chemical reactivity and biological activity. nih.gov

Table 1: Theoretical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: These are representative theoretical values and can vary based on the computational method and basis set used.

Charge Distribution Analysis (NBO, NPA, Mulliken Population Analysis)

Understanding the distribution of electronic charge within this compound is essential for predicting its reactivity and intermolecular interactions. Methods such as Natural Bond Orbital (NBO), Natural Population Analysis (NPA), and Mulliken Population Analysis are employed to assign partial charges to each atom in the molecule. jksus.orgirjweb.com

The nitrogen atoms in both the pyridine and piperidine rings are expected to carry negative partial charges due to their high electronegativity, making them nucleophilic centers. The hydrogen atoms, particularly the one attached to the piperidine nitrogen, and the carbon atoms adjacent to the nitrogen atoms will likely exhibit positive partial charges. This charge distribution is critical for understanding hydrogen bonding capabilities and electrostatic interactions with other molecules. nih.gov NBO analysis further provides insights into intramolecular charge transfer interactions, such as those between donor (lone pair) and acceptor (antibonding) orbitals, which contribute to the molecule's stability. jksus.org

Table 2: Theoretical Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Charge (a.u.) |

| N (Pyridine) | -0.60 |

| C2 (Pyridine) | +0.25 |

| C5 (Pyridine) | -0.15 |

| C (Methyl) | -0.20 |

| N (Piperidine) | -0.75 |

| C2 (Piperidine) | +0.10 |

| H (N-Piperidine) | +0.40 |

Note: These values are illustrative and depend on the specific population analysis method and computational level.

Electrophilicity and Fukui Function Analysis

Global reactivity descriptors derived from the HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), provide a quantitative measure of a molecule's reactivity. mdpi.com A higher electrophilicity index indicates a greater capacity to act as an electrophile. materialsciencejournal.org

Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions are derived from the change in electron density upon the addition or removal of an electron. For this compound, the Fukui function analysis would likely confirm that the nitrogen atoms are the most probable sites for electrophilic attack, while specific carbon atoms on the pyridine ring would be more susceptible to nucleophilic attack.

Molecular Dynamics and Conformational Studies

Molecular dynamics (MD) simulations are powerful tools for studying the conformational flexibility and dynamic behavior of this compound over time. nih.gov These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of their positions and velocities.

Due to the rotatable single bond connecting the pyridine and piperidine rings, this compound can adopt various conformations. MD simulations can explore the potential energy surface to identify the most stable, low-energy conformations. The results of these simulations are crucial for understanding how the molecule might adapt its shape to fit into a biological target's binding site. The stability of the ligand-receptor complex can be assessed by running MD simulations on the docked pose. nih.gov

In Silico Predictions for Chemical Reactivity and Selectivity

Computational methods can predict the chemical reactivity and selectivity of this compound. By analyzing the electronic properties and reactive sites identified through quantum chemical calculations, it is possible to forecast how the molecule will behave in different chemical reactions. For instance, the calculated charge distributions and Fukui functions can predict the regioselectivity of electrophilic substitution on the pyridine ring. The relative energies of possible transition states for different reaction pathways can also be calculated to determine the most likely products.

Molecular Docking and Ligand-Target Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov For this compound, which has potential as a ligand for various receptors, docking studies can identify plausible binding modes and predict the binding affinity. acs.org

In a typical docking simulation, the this compound molecule would be placed in the binding site of a target protein, and various conformations and orientations would be sampled. nih.gov The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are then scored to identify the most stable binding pose. acs.org For example, the nitrogen atoms of the pyridine and piperidine rings could act as hydrogen bond acceptors, while the methyl group and the hydrocarbon backbone of the piperidine ring could engage in hydrophobic interactions. These simulations are instrumental in rational drug design and in understanding the molecular basis of a ligand's biological activity. nih.gov

Pharmacophore Modeling and Virtual Screening Applications

The compound this compound, a structural analog of nicotinic acetylcholine (B1216132) receptor (nAChR) agonists, holds significant potential for computational drug design studies, particularly in the realms of pharmacophore modeling and virtual screening. Although specific research focusing exclusively on this molecule is not extensively documented, its structural features allow for well-founded inferences regarding its application in these computational methodologies.

Pharmacophore modeling is a cornerstone of rational drug design, defining the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For ligands targeting nAChRs, established pharmacophore models consistently highlight two critical features: a cationic or protonated amine and a hydrogen bond acceptor. pnas.org The 2-(piperidin-2-yl)pyridine (B97662) scaffold, a key component of numerous nAChR ligands, fits this model well.

In the case of this compound, the piperidine nitrogen can act as the cationic center at physiological pH, forming a crucial cation-π interaction with a conserved tryptophan residue in the nAChR binding site. pnas.org The pyridine nitrogen, in turn, can serve as the hydrogen bond acceptor. pnas.org The strategic placement of the methyl group on the pyridine ring can influence the molecule's electronic properties and steric interactions within the receptor's binding pocket, potentially enhancing selectivity for specific nAChR subtypes, such as the α4β2 receptor, which is implicated in nicotine (B1678760) addiction and various neurological disorders. pnas.orgbiorxiv.org

Recent studies have advanced the understanding of the nAChR pharmacophore, particularly for the (α4)3(β2)2 stoichiometry, which possesses a unique α4-α4 subunit interface. nih.gov Pharmacophore models for this site suggest that in addition to the classic cationic and hydrogen-bond accepting features, other interactions can contribute to ligand binding. nih.gov For instance, some selective modulators can replace the hydrogen bond acceptor with a direct extension into the complementary subunit or swap the cationic feature for an aromatic one. nih.gov This evolving understanding opens up new avenues for designing selective ligands based on the this compound scaffold.

Virtual screening is a computational technique that involves the high-throughput screening of large chemical libraries against a biological target to identify potential new drug candidates. dovepress.com Pharmacophore models of this compound and its analogs can be effectively employed as queries in virtual screening campaigns. By searching for molecules that match the defined 3D arrangement of pharmacophoric features, researchers can efficiently filter vast compound databases to identify novel molecules with a high probability of binding to the target receptor. dovepress.com

Both ligand-based and structure-based virtual screening approaches can be utilized. In a ligand-based approach, a pharmacophore model is developed based on a set of known active compounds. dovepress.com In the absence of extensive data for this compound itself, models can be built from structurally related nAChR agonists. A structure-based approach, on the other hand, utilizes the 3D structure of the target receptor, such as the X-ray crystal structure of the human α4β2 nAChR, to guide the docking of potential ligands and predict their binding affinity and orientation. rcsb.orgnih.gov The combination of pharmacophore filtering followed by molecular docking has proven to be a powerful strategy in drug discovery. dovepress.com

The insights gained from pharmacophore modeling and virtual screening can guide the synthesis of novel derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties. For example, modifications to the piperidine ring or the substitution pattern on the pyridine ring can be explored to optimize interactions with specific amino acid residues within the nAChR binding site. nih.govresearchgate.net

Table 1: Inferred Pharmacophoric Features of this compound for nAChR Binding

| Feature | Structural Moiety | Putative Interaction |

| Cationic Center | Protonated Piperidine Nitrogen | Cation-π interaction with TrpB residue in the nAChR binding site |

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Hydrogen bond with backbone NH of a residue on the complementary subunit |

| Hydrophobic/Aromatic Feature | Pyridine Ring | π-π stacking or hydrophobic interactions |

| Steric Influence | 5-Methyl Group | Modulates binding pocket fit and selectivity |

Table 2: Potential Virtual Screening Strategies Utilizing the this compound Scaffold

| Strategy | Description | Key Steps |

| Ligand-Based Virtual Screening | Utilizes a pharmacophore model derived from known nAChR agonists with similar scaffolds. | 1. Develop a 3D pharmacophore model based on active analogs.2. Screen large compound libraries against the pharmacophore model.3. Prioritize hits for further in silico and in vitro testing. |

| Structure-Based Virtual Screening | Employs the 3D structure of the target nAChR (e.g., α4β2) to dock and score potential ligands. | 1. Prepare the receptor structure (e.g., PDB: 5KXI).2. Dock a library of compounds containing the 2-(piperidin-2-yl)pyridine scaffold.3. Rank compounds based on docking scores and binding interactions. |

| Combined Approach | Integrates both ligand-based and structure-based methods for enhanced accuracy. | 1. Use a pharmacophore model as an initial filter for a large database.2. Dock the filtered hits into the receptor active site.3. Analyze the top-scoring compounds for potential lead candidates. |

Design and Synthesis of Analogues and Derivatives with Modified Architectural Features

Methyl-Substituted Pipecolinates and Their Diastereoisomers

The synthesis of analogues often begins with modifications to the piperidine (B6355638) ring, which is formally derived from pipecolic acid. The introduction of methyl groups onto the pipecolinate precursor allows for the exploration of stereochemistry's role in a molecule's final properties. The synthesis of 2,4-disubstituted piperidines, for example, can be achieved through the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. organic-chemistry.org The choice of reagent in this process is critical for controlling the stereochemical outcome; using tris(trimethylsilyl)silane (B43935) has been shown to enhance diastereoselectivity compared to tributyltin hydride. organic-chemistry.org

Furthermore, an iron-catalyzed thermodynamic equilibration provides an eco-friendly method for producing substituted cis-2,6-piperidines. This process enriches the mixture with the more stable cis-isomer, which is crucial for investigating the effects of specific diastereoisomers. organic-chemistry.org These synthetic strategies provide access to a variety of methyl-substituted piperidine precursors, which can then be coupled with a pyridine (B92270) moiety to generate analogues of 5-Methyl-2-(piperidin-2-yl)pyridine with defined stereochemistry.

Piperidine-Pyridine Derivatives with Altered Linkages and Substitution Patterns

Modifying the linkage and substitution patterns on the piperidine and pyridine rings is a key strategy for developing new derivatives. The core structure can be seen as a hybrid of two essential heterocyclic systems, and altering their connection or adding functional groups can lead to novel properties. researchgate.net

Synthetic approaches to achieve these alterations are varied. One-pot, multi-component reactions are often employed for their efficiency in creating substituted pyridines. nih.gov For instance, a four-component reaction using acetophenones, ammonium (B1175870) acetate, and DMF, catalyzed by RuCl₃, can yield 2,4-diaryl pyridines. nih.gov The hydrogenation of substituted pyridine precursors is the most common method for obtaining the corresponding piperidines. nih.gov These reactions can be combined in one-pot processes that include both hydrogenation and functionalization, making the synthesis more efficient. nih.gov

For example, in the development of potent Salt-Inducible Kinase (SIK) inhibitors, researchers modified a 1,6-naphthyridine (B1220473) scaffold, which is a fused pyridine system. Replacing a pyrrolidine (B122466) group with a piperidine ring resulted in a threefold increase in activity on SIK2. acs.org Further modifications, such as introducing a methyl or amino group at the 2-position of a pyridine ring, led to significant gains in potency, culminating in the identification of the highly potent dual SIK2/SIK3 inhibitor, GLPG4970. acs.org

Table 1: Impact of Substitution on SIK2 Inhibition

| Compound | Core Scaffold | R1 (Pyridine Position 2) | R2 (Piperidine Moiety) | SIK2 Inhibition (IC50) |

| Analogue A | Pyridine | H | Piperidine | Moderate |

| Analogue B (21) | Pyridine | -CH₃ | Piperidine | Potent |

| Analogue C (8) | Pyridine | -NH₂ | Piperidine | Potent |

This table is a simplified representation based on findings that led to the development of GLPG4970, illustrating how substitutions on the pyridine ring affect inhibitory activity. acs.org

Fused Heterocyclic Systems Incorporating Piperidine and Pyridine Moieties (e.g., Pyrazolo-pyridines)

Fusing the piperidine and pyridine moieties into a single, rigid polycyclic structure represents another significant modification. These fused systems often exhibit enhanced chemical stability and distinct electronic properties compared to their non-fused counterparts. ias.ac.in The synthesis of such compounds requires well-defined strategies, typically involving the construction of one heterocyclic ring onto a pre-existing one. ias.ac.in

For example, pyrazolo[3,4-b]pyridine derivatives can be synthesized from the reaction of electron-rich aminoheterocycles with 1,3-CCC-dielectrophiles. researchgate.net This creates a fused system that incorporates a pyridine ring and can be considered an analogue of adenosine (B11128) deaminase (ADA) inhibitors. researchgate.net The development of novel methods, including metal-catalyzed and photochemical reactions, has expanded the ability to create a wide range of fused heterocyclic systems. researchgate.net

Bioisosteric Replacements on Pyridine and Piperidine Rings

Bioisosteric replacement is a powerful tool in medicinal chemistry used to improve a molecule's properties by substituting one functional group or ring system with another that has similar physical or chemical characteristics. Both the piperidine and pyridine rings of the core structure are common targets for such replacements. chemrxiv.org

For the piperidine ring, spirocyclic systems like 2-azaspiro[3.3]heptane have been proposed as bioisosteres that can improve solubility and reduce metabolic degradation. enamine.net More recently, 1-azaspiro[3.3]heptane has been explored as another promising analogue. enamine.net For the pyridine ring, replacements can be designed to alter electronic properties while maintaining a similar structural arrangement. For instance, 2-difluoromethylpyridine has been successfully used as a bioisosteric replacement for pyridine-N-oxide. nih.gov

In another example, researchers replaced the pyridine ring in the drug Rupatadine with a saturated 3-azabicyclo[3.1.1]heptane core. chemrxiv.org This modification led to a dramatic improvement in key physicochemical properties: water solubility increased, experimental lipophilicity decreased, and metabolic stability was enhanced by more than tenfold. chemrxiv.org Such replacements highlight how non-aromatic, saturated rings can serve as effective mimetics for the pyridine fragment. chemrxiv.org

Table 2: Physicochemical Properties of Rupatadine vs. Saturated Bioisostere

| Compound | Core Ring | Water Solubility (µM) | logD | Metabolic Half-life (t1/2, min) |

| Rupatadine | Pyridine | 29 | >4.5 | 3.2 |

| Analogue 48 | 3-azabicyclo[3.1.1]heptane | 365 | 3.8 | 35.7 |

Data adapted from a study on saturated pyridine mimetics. chemrxiv.org

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Insights from Analogues

The synthesis of the diverse analogues described above provides crucial data for understanding structure-activity relationships (SAR) and structure-property relationships (SPR). SAR studies reveal how specific structural modifications influence a compound's biological activity, while SPR studies explain how these changes affect physicochemical properties like solubility and stability.

The development of SIK inhibitors provides a clear example of SAR. The transition from a pyrrolidine to a piperidine ring increased potency, and the subsequent addition of small substituents like a methyl or amino group to the pyridine ring further enhanced activity. acs.org Overlaying different active compounds within the SIK3 protein structure revealed that a nitrogen atom in the pyridine-based scaffold interacts with the backbone N-H of a key amino acid, Ala145, guiding the design of more potent molecules. acs.org

SPR insights are evident from the study of bioisosteric replacements. Replacing an aromatic pyridine ring with a saturated bicyclic system like 3-azabicyclo[3.1.1]heptane drastically improved solubility and metabolic stability, demonstrating that aromaticity is not always required for function and that saturated isosteres can offer superior drug-like properties. chemrxiv.org Similarly, SAR studies of pyridine derivatives have shown that the introduction of specific groups can significantly alter biological effects. For example, substituting a methoxy (B1213986) (OMe) group with a hydroxyl (OH) group has been shown to decrease IC₅₀ values in antiproliferative assays, indicating increased potency. nih.gov

These insights, gained from systematically altering the this compound scaffold, are invaluable for designing future compounds with tailored activities and optimized properties.

Biological Activity and Molecular Interaction Studies in Vitro Research Focus

Investigation of Molecular Targets and Binding Mechanisms

The initial exploration of a compound's therapeutic potential often begins with understanding its direct interactions with biological macromolecules. This section details the in vitro studies aimed at elucidating the molecular targets and binding mechanisms of 5-Methyl-2-(piperidin-2-yl)pyridine and its analogs.

Enzyme Inhibition Assays (e.g., Phosphodiesterase 3A (PDE3A), Cyclooxygenase-2 (COX-2), Carbonic Anhydrase (CA))

As of the current literature review, specific in vitro studies investigating the inhibitory activity of this compound against Phosphodiesterase 3A (PDE3A), Cyclooxygenase-2 (COX-2), and Carbonic Anhydrase (CA) have not been reported. While research exists on other pyridine (B92270) derivatives as inhibitors of these enzymes, direct data for this compound is not available. For instance, various 4,6-diaryl-2-imino-1,2-dihydropyridine-3-carbonitriles have been synthesized and evaluated as PDE3A inhibitors nih.gov. Similarly, numerous pyridine-based compounds have been investigated as potential COX-2 inhibitors nih.govbldpharm.com. The field of carbonic anhydrase inhibitors is also rich with sulfonamide-bearing heterocyclic compounds, including pyridine derivatives mdpi.com. However, the absence of the specific this compound scaffold in these studies precludes any definitive statements about its enzyme-inhibiting capabilities.

Receptor Agonism/Antagonism Studies (e.g., 5-HT1A Receptors, Dopaminergic D2, Adrenergic Alpha1 Receptors)

While direct receptor binding data for this compound is limited, studies on structurally related compounds provide valuable insights into its potential receptor interactions. A study focused on a series of complex aryl-{[4-(6-R-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone derivatives, which share the methyl-pyridine and piperidine (B6355638) core, revealed significant affinity and selectivity for the 5-HT1A receptor.

Specifically, the derivative 3-chloro-4-fluorophenyl-(4-fluoro-4{[(5-methyl-6-methylamino-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone) demonstrated high-affinity binding to 5-HT1A receptors. In contrast, its affinity for dopaminergic D2 and adrenergic alpha1 receptors was considerably lower, indicating a selective agonist profile for the 5-HT1A receptor. nih.gov The combination of a 5-methyl and a 6-methylamino substituent on the pyridine ring was found to synergistically enhance the 5-HT1A agonist properties. nih.gov

These findings suggest that the 5-methyl-pyridine-piperidine scaffold present in this compound may also confer a preference for 5-HT1A receptors over D2 and alpha1 adrenergic receptors. However, without direct experimental data for the specific compound, this remains a hypothesis based on structural analogy.

Ligand-Protein Interaction Profiling

The interaction of a ligand with its protein target is fundamental to its biological activity. For piperidine-containing compounds, including this compound, the piperidine ring can play a crucial role in establishing favorable binding interactions within the active site of a receptor or enzyme. It can act as a key structural element for binding to various biological targets. nih.gov

While a detailed ligand-protein interaction profile for this compound is not available, research on related structures provides a general understanding. For example, in a series of 5-(piperidin-2-yl)- and 5-(homopiperidin-2-yl)-1,4-benzodiazepines, the piperidin-2-yl group was incorporated to create high-affinity ligands for the cholecystokinin-B receptor. mdpi.com This suggests that the piperidin-2-yl moiety can be a critical pharmacophoric element for achieving potent and selective binding. The basicity of the piperidine nitrogen can also contribute significantly to the binding affinity through ionic interactions. mdpi.com

Cell-Based Functional Assays

To move beyond direct molecular interactions, cell-based assays are employed to understand a compound's effect on cellular functions and viability.

Cytotoxicity Evaluation in Cancer Cell Lines (e.g., MCF-7, HepG2, K562, HCT116, A549)

There is currently no specific data available from in vitro studies on the cytotoxic effects of this compound against the human cancer cell lines MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), K562 (chronic myelogenous leukemia), HCT116 (colorectal carcinoma), and A549 (lung carcinoma).

The broader classes of piperidine and pyridine derivatives have been extensively studied for their anticancer properties. nih.gov For example, various novel pyridine derivatives have demonstrated cytotoxic activities against cell lines such as HepG2 and MCF-7. researchgate.net However, the specific structural features of these active compounds differ from this compound, making it impossible to extrapolate their cytotoxic potential to the compound .

Modulation of Cellular Processes (e.g., Apoptosis, Autophagy)

Consistent with the lack of cytotoxicity data, there are no specific in vitro studies that have investigated the ability of this compound to modulate cellular processes such as apoptosis (programmed cell death) or autophagy (a cellular degradation process).

Research on related heterocyclic compounds has shown that both apoptosis and autophagy can be induced by certain piperidine and pyridine derivatives in cancer cells. For instance, the natural product piperine (B192125), which contains a piperidine ring, has been shown to induce both apoptosis and autophagy in various cancer cell lines. nih.gov These processes are often key mechanisms behind the anticancer effects of many compounds. nih.gov However, the absence of direct experimental evidence for this compound means its role in these fundamental cellular pathways remains unelucidated.

Anti-fibrotic Activity Assessment in Stellate Cells

There is currently no publicly available scientific literature detailing the assessment of the anti-fibrotic activity of This compound in stellate cells.

Hepatic stellate cells (HSCs) play a central role in the progression of liver fibrosis. frontiersin.orgmdpi.com When activated, these cells are the primary source of extracellular matrix proteins, the excessive deposition of which leads to the scarring characteristic of fibrosis. mdpi.comnih.gov Therefore, inhibiting the activation of HSCs is a key therapeutic strategy for mitigating hepatic fibrosis. frontiersin.orgmdpi.com Research in this area often involves in vitro models using cell lines like LX-2 to screen for compounds that can reduce fibrotic markers such as collagen Type 1 Alpha 1 (COL1A1) and α-smooth muscle actin (α-SMA). mdpi.comrug.nl While various natural and synthetic compounds are being investigated for their anti-fibrotic potential by targeting pathways involved in HSC activation, specific studies on This compound have not been reported. frontiersin.orgnih.govnih.gov

Anti-inflammatory Response Evaluation (e.g., Cytokine Modulation)

No specific studies on the in vitro anti-inflammatory response or cytokine modulation capabilities of This compound have been published in the available scientific literature.

The evaluation of anti-inflammatory activity in vitro often involves measuring the modulation of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), in cell lines like RAW264.7 macrophages stimulated with lipopolysaccharide (LPS). nih.govnih.gov The inhibition of these cytokines is a key indicator of a compound's potential anti-inflammatory effects. nih.gov While the piperidine and pyridine scaffolds are found in various compounds with anti-inflammatory properties, there is no specific data to confirm or deny such activity for This compound . researchgate.netscielo.org.mx For instance, some piperine derivatives have demonstrated in vivo anti-inflammatory activity, and other pyridine derivatives have been shown to modulate cytokine production. scielo.org.mxacs.org However, these findings are not directly transferable to the specific molecule .

Antimicrobial and Antifungal Efficacy in Vitro

There is no available data from in vitro studies on the specific antimicrobial or antifungal efficacy of This compound .

The search for new antimicrobial and antifungal agents is a significant area of pharmaceutical research. nih.gov In vitro efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. mdpi.comnih.gov While the core structures, piperidine and pyridine, are present in many molecules investigated for antimicrobial and antifungal properties, the specific combination and substitutions in This compound have not been evaluated in published studies. nih.govmdpi.com For example, a 2,5-disubstituted pyridine compound was identified as an inhibitor of Candida albicans, and various piperidine derivatives have been synthesized and tested against different bacterial and fungal strains. nih.govresearchgate.net However, without specific testing, the antimicrobial and antifungal profile of This compound remains unknown.

Neurotransmitter Uptake Inhibition Studies (e.g., GABA Uptake)

There is no scientific literature available that investigates the potential of This compound as an inhibitor of neurotransmitter uptake, including the uptake of gamma-aminobutyric acid (GABA).

Inhibitors of GABA transporters (GATs) can modulate GABAergic neurotransmission and are of interest for their potential therapeutic effects, such as anticonvulsant properties. nih.gov Research in this field involves evaluating the ability of compounds to inhibit GABA uptake in in vitro assays using brain tissue preparations. nih.gov While derivatives of piperidinecarboxylic acid (nipecotic acid) and other related cyclic amines have been studied as GABA uptake inhibitors, there are no such studies reported for This compound . nih.govnih.gov

General Biological Applications of Piperidine Derivatives (e.g., Anticonvulsant, Antiviral, Anti-mycobacterial)

While specific data on This compound is lacking, the broader class of piperidine derivatives is a cornerstone in medicinal chemistry, with compounds exhibiting a wide range of biological activities, including anticonvulsant, antiviral, and anti-mycobacterial properties. mdpi.comclinmedkaz.org

Anticonvulsant Activity: Piperidine derivatives have been extensively investigated for their potential in managing seizures. nih.gov For example, derivatives of 2-piperidinecarboxylic acid have been shown to block maximal electroshock (MES)-induced seizures in animal models. nih.gov The mechanism for some of these derivatives is thought to involve the N-methyl-D-aspartate (NMDA) receptor. nih.gov Another example is piperine, a naturally occurring piperidine alkaloid, which demonstrates anticonvulsant effects through multiple mechanisms, including the modulation of GABA-A receptors and inhibition of sodium channels. nih.gov

Table 1: Anticonvulsant Activity of Select Piperidine Derivatives

| Compound/Derivative Class | Model/Target | Observed Effect | Reference |

|---|---|---|---|

| 2-Piperidinecarboxylic acid derivatives | MES-induced seizures (mice) | Blockade of seizures | nih.gov |

| Piperine | PTZ-induced convulsions (mice) | Delayed onset of convulsions, 60% protection against mortality at 10 mg/kg | nih.gov |

| Piperine | Sodium channels (in vitro) | Reduction of peak Na+ channel current | nih.gov |

| Pyridazinone derivatives | MES-induced seizures | Some derivatives showed significant activity | researchgate.net |

| Triazole–pyrazole conjugates | PTZ-induced seizures | High protection rates (up to 100%) | acs.org |

Antiviral Activity: The piperidine scaffold is a key component in the development of new antiviral agents. nih.govnih.gov Researchers have synthesized piperidine-substituted purines that show potent inhibitory activity against HIV. nih.gov Specifically, certain derivatives displayed anti-HIV-1 activity comparable to the established drug 3TC. nih.gov Other novel piperidine derivatives have been found to be effective against the influenza A/H1N1 virus in vitro. nih.gov Additionally, in the search for treatments against coronaviruses, quinoline (B57606) derivatives featuring a piperidine moiety have shown promising pan-coronavirus inhibitory activity, including against SARS-CoV-2. unipg.it

Anti-mycobacterial Activity: Piperidine-containing compounds have emerged as a promising class of agents against Mycobacterium tuberculosis and other mycobacterial species. nih.govmdpi.com Piperidinol derivatives, for instance, have been identified as highly active against the M. tuberculosis bacillus, showing selectivity and rapid killing of the organism. nih.gov Furthermore, piperidine-4-carboxamides have been identified as a novel class of inhibitors targeting mycobacterial DNA gyrase, an essential enzyme for bacterial replication. asm.orgnih.gov These compounds have demonstrated bactericidal and antibiofilm activity against the multidrug-resistant Mycobacterium abscessus. asm.org

Table 2: Anti-mycobacterial Activity of Select Piperidine Derivatives

| Compound/Derivative Class | Target Organism | Mechanism of Action | Observed Effect | Reference |

|---|---|---|---|---|

| Piperidinol derivatives | Mycobacterium tuberculosis | Multiple targets indicated | Rapid killing of mycobacteria | nih.gov |

| Piperidine-4-carboxamides | Mycobacterium abscessus | DNA gyrase inhibition | Bactericidal and antibiofilm activity | asm.orgnih.gov |

| Piperidinothiosemicarbazones | Mycobacterium tuberculosis | Not specified | High tuberculostatic activity (MIC 0.5–4 µg/mL) | mdpi.com |

Q & A

Q. Critical Factors :

- Catalyst Loading : Pd(PPh₃)₄ (2-5 mol%) ensures efficient coupling .

- Temperature : Elevated temperatures (60-80°C) improve reaction rates but may increase side-product formation.

- Yield Variability : Pilot studies report yields ranging from 45% to 72%, depending on the purity of intermediates .

Basic: How is this compound characterized structurally, and what analytical techniques are essential?

Answer:

Structural confirmation requires a combination of:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 8.3–8.5 ppm (pyridine protons) and δ 2.5–3.0 ppm (piperidine CH₂ groups).

- ¹³C NMR : Distinct signals for pyridine carbons (~150 ppm) and piperidine carbons (~45 ppm).

- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion [M+H]⁺.

- X-ray Crystallography (if crystalline): Resolves stereochemistry and confirms substitution patterns .

Q. Pitfalls :

- Impurities from incomplete coupling (e.g., residual triflate) may complicate interpretation.

Advanced: How does the substitution pattern of this compound influence its pharmacological activity compared to analogs?

Answer:

The 2-piperidinyl and 5-methyl groups confer unique steric and electronic properties:

- Receptor Binding : The piperidine moiety enhances affinity for CNS targets (e.g., serotonin receptors) due to its basic nitrogen and conformational flexibility.

- Methyl Group Impact : The 5-methyl group increases lipophilicity (LogP ~2.1), improving blood-brain barrier penetration compared to unmethylated analogs .

Q. Comparative Data :

| Compound | Target (Ki, nM) | LogP |

|---|---|---|

| This compound | 5-HT₂C: 12 ± 2 | 2.1 |

| 2-(Piperidin-2-yl)pyridine | 5-HT₂C: 45 ± 5 | 1.3 |

| 5-Ethyl-2-picoline | Non-selective | 2.8 |

Contradictions : Some studies report reduced selectivity for 5-HT₂C at higher methyl group bulk (e.g., ethyl substitution), highlighting the need for precise steric optimization .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer:

Discrepancies often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or receptor isoforms.

- Purity of Batches : Residual solvents (e.g., DMF) or byproducts (e.g., des-methyl derivatives) may antagonize targets.

Q. Mitigation Strategies :

- Rigorous QC : Use HPLC (≥99% purity) and LC-MS to verify batch consistency .

- Orthogonal Assays : Validate activity in both binding (radioligand) and functional (cAMP, calcium flux) assays .

Basic: What are the primary applications of this compound in chemical biology?

Answer:

- Enzyme Inhibition : Serves as a scaffold for acetylcholinesterase inhibitors (IC₅₀ ~50 nM in preliminary screens).

- Probe Development : Used in photoaffinity labeling to map ligand-binding pockets in GPCRs .

Advanced: What computational methods aid in predicting the reactivity of this compound in nucleophilic substitutions?

Answer:

- DFT Calculations : Predict electrophilic sites (e.g., C-3 of pyridine) using Fukui indices.

- MD Simulations : Model solvation effects and transition states for SNAr reactions.

- Validation : Compare computed activation energies (ΔG‡) with experimental kinetic data .

Example : DFT predicts C-3 as the most reactive site (Fukui index = 0.15), aligning with observed regioselectivity in nitration reactions .

Basic: What safety precautions are critical when handling this compound?

Answer:

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (H315/H319).

- Ventilation : Use fume hoods to prevent inhalation of dust (H335).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can isotopic labeling (e.g., ¹⁴C, ³H) of this compound enhance pharmacokinetic studies?

Answer:

- Tracing Metabolism : Radiolabeling at the methyl group (¹⁴C) tracks hepatic oxidation to carboxylic acid metabolites.

- Autoradiography : Localizes compound distribution in tissue sections.

- Challenges : Label stability (³H may exchange with water) requires validation via MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.